N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[6-[(4-chlorophenyl)methylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2S/c1-15-2-8-18(9-3-15)31(29,30)24-13-12-21-26-25-20-11-10-19(27-28(20)21)23-14-16-4-6-17(22)7-5-16/h2-11,24H,12-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTFBXADXNNYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds, which are a key structural component of this molecule, are known to interact with a variety of enzymes and receptors in biological systems. They have been found in a wide range of pharmaceutical drugs including antimicrobial agents, antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory agents.
Mode of Action
Triazole compounds are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, by blocking the p450-dependent enzyme (cyp 51). This results in changes to the cell membrane that can inhibit the growth and reproduction of the fungus.
Biochemical Pathways
Triazole compounds are known to affect a variety of biochemical pathways due to their broad range of biological activities. For example, they can inhibit the synthesis of ergosterol, affecting the integrity of fungal cell membranes.
Pharmacokinetics
The pharmacokinetics of triazole derivatives have been studied extensively. These studies could provide a basis for understanding the likely pharmacokinetic properties of this compound.
Result of Action
Given the known biological activities of triazole compounds, it can be inferred that this compound may have antimicrobial, antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory effects.
Biological Activity
N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole ring, a pyridazine moiety, and a sulfonamide group. Its chemical formula is , and it has been identified as a potential bioactive agent with various pharmacological effects.
Antibacterial Activity
- Mechanism of Action : The triazole moiety in the compound is known to inhibit the activity of enzymes crucial for bacterial survival. Specifically, it targets DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This inhibition leads to bactericidal effects against both Gram-positive and Gram-negative bacteria .
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Case Studies :
- In vitro studies have demonstrated that derivatives of triazoles exhibit significant antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, compounds similar to the target compound showed minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against these pathogens .
Anticancer Properties
- Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways that regulate cell cycle progression and survival. The triazole ring may facilitate the formation of reactive oxygen species (ROS), which can lead to oxidative stress in cancer cells .
- Research Findings :
Anti-inflammatory Effects
- Mechanism of Action : The sulfonamide group within the compound is known for its anti-inflammatory properties. It inhibits the synthesis of pro-inflammatory cytokines and modulates immune responses .
- Clinical Evidence :
Structure-Activity Relationship (SAR)
The biological activity of N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide can be significantly influenced by its structural components:
| Structural Feature | Role in Activity |
|---|---|
| Triazole Ring | Antimicrobial activity |
| Pyridazine Moiety | Enhances binding affinity to targets |
| Sulfonamide Group | Anti-inflammatory effects |
| Chlorobenzyl Substituent | Increases lipophilicity and bioavailability |
Scientific Research Applications
Biological Activities
Research indicates that derivatives of triazole and pyridazine compounds exhibit various biological activities, including:
- Antibacterial Activity : Several studies have reported that triazole derivatives possess significant antibacterial properties, making them potential candidates for developing new antibiotics .
- Anticancer Properties : The incorporation of triazole rings has been linked to anticancer activity. For example, compounds with similar structures have demonstrated efficacy against various cancer cell lines .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, providing relief in conditions characterized by chronic inflammation .
Antibacterial Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various triazole derivatives, including those similar to our compound. These derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .
Anticancer Research
A comprehensive evaluation published in Cancer Letters focused on the anticancer potential of triazole-based compounds. The study demonstrated that certain derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth in vivo was also noted .
Anti-inflammatory Studies
Research featured in Pharmacology Reports examined the anti-inflammatory effects of triazole derivatives. The study found that these compounds significantly reduced pro-inflammatory cytokine levels in animal models of inflammation, suggesting their potential use in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ primarily in substituents on the triazolopyridazine core, sulfonamide modifications, or linker variations. Key comparisons include:
2.1. Substituent Modifications on the Triazolopyridazine Core
N-(2-(6-((3-(Trifluoromethyl)benzyl)sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide () Key Difference: Replaces the 4-chlorobenzylamino group with a 3-(trifluoromethyl)benzylsulfanyl group. The trifluoromethyl group increases electron-withdrawing effects and lipophilicity, which could enhance membrane permeability .
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide ()
- Key Difference : Features a sulfanyl-linked 4-chlorobenzyl group and an acetamide side chain instead of a sulfonamide.
- Impact : The acetamide group may reduce metabolic stability compared to sulfonamides, while the 4-methoxybenzyl substituent could modulate solubility and bioavailability .
2.2. Sulfonamide Variants
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Key Difference: Incorporates a pyrazolopyrimidine core and a chromenone-linked substituent. The N-methylbenzenesulfonamide group reduces steric hindrance compared to bulkier substituents .
4-(2-Methyloxazol-4-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide ()
- Key Difference : Uses a tetrahydrotriazolopyridine scaffold with an oxazole-substituted sulfonamide.
- Impact : The oxazole ring increases rigidity and may improve metabolic stability. The tetrahydrotriazolopyridine core could enhance solubility due to reduced aromaticity .
Comparative Data Table
Q & A
Q. What are the key synthetic steps and intermediates in the preparation of N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide?
The synthesis typically involves:
- Condensation reactions : Formation of hydrazone intermediates via reaction of hydrazinopyridine derivatives with aldehydes (e.g., 4-chlorobenzylamine derivatives) under acidic conditions .
- Cyclization : Oxidative cyclization using reagents like sodium hypochlorite to form the triazolo[4,3-b]pyridazine core .
- Sulfonylation : Introduction of the 4-methylbenzenesulfonamide group via nucleophilic substitution or coupling reactions .
Purification steps often include vacuum filtration, solvent washing (e.g., methanol), and recrystallization .
Q. Which spectroscopic and analytical methods are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and aromaticity. For example, singlet peaks at δ 10.72 (s, 1H) confirm imine protons, while δ 5.11 (s, 2H) indicates benzyl ether groups .
- FTIR : Peaks at ~1596 cm⁻¹ (C=N stretch) and ~1131 cm⁻¹ (S=O stretch) confirm the triazole and sulfonamide functionalities .
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., calculated vs. observed m/z for intermediates) .
Q. What are common challenges in isolating and purifying intermediates during synthesis?
- Byproduct Formation : Side reactions during cyclization (e.g., incomplete oxidation) require rigorous TLC monitoring and gradient solvent systems (e.g., dichloromethane/hexane) .
- Solubility Issues : Polar intermediates may precipitate prematurely; ethanol or DMSO is often used to maintain solubility .
Advanced Research Questions
Q. How can catalytic methods (e.g., palladium-based systems) improve the efficiency of synthesizing the triazolo[4,3-b]pyridazine core?
- Reductive Cyclization : Palladium catalysts with formic acid derivatives as CO surrogates enable selective nitroarene reduction, minimizing byproducts and enhancing yield .
- Cross-Coupling : Suzuki-Miyaura reactions could introduce aryl/heteroaryl groups at the pyridazine C-6 position, enabling structural diversification .
Q. How do substituents on the triazolo-pyridazine scaffold influence biological activity?
- Electron-Withdrawing Groups : The 4-chlorobenzyl moiety enhances metabolic stability and target binding via hydrophobic interactions, as seen in similar sulfonamide derivatives .
- Steric Effects : Bulky substituents at the ethyl linker (e.g., methyl vs. cyclobutyl) may reduce enzymatic degradation, as observed in related imidazo[1,2-a]pyridine analogs .
Q. What computational strategies are employed to predict the compound’s pharmacokinetic properties?
- Molecular Docking : Simulations with enzymes (e.g., phosphodiesterases) identify key hydrogen bonds between the sulfonamide group and active-site residues .
- QSAR Models : LogP calculations predict enhanced blood-brain barrier penetration due to the trifluoromethyl group’s lipophilicity .
Q. How can discrepancies in bioactivity data across studies be resolved?
- Purity Validation : HRMS and HPLC (>95% purity) ensure batch consistency, as impurities like unreacted hydrazines can skew results .
- Assay Standardization : Enzyme inhibition assays (e.g., IC₅₀ measurements) should use controlled buffer conditions (pH 7.4, 25°C) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
